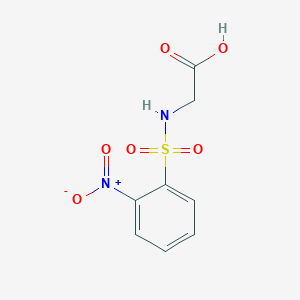

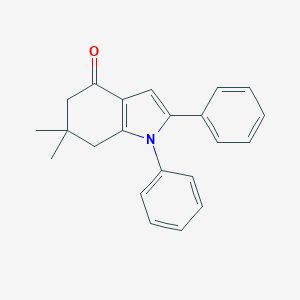

![molecular formula C22H17N3O3 B377028 5-(3-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 256955-45-0](/img/structure/B377028.png)

5-(3-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(3-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” is a complex organic molecule that belongs to the class of benzoxazines . Benzoxazines are a group of isomeric bicyclic heterocyclic chemical compounds that consist of a benzene ring fused to an oxazine ring .

Molecular Structure Analysis

The molecular structure of benzoxazines and their derivatives can be characterized using techniques like NMR spectroscopy and X-ray crystallography . The specific structure of this compound would depend on the positions of the functional groups and the configuration of the rings .

Chemical Reactions Analysis

Benzoxazines can undergo a variety of chemical reactions, including polymerization . The specific reactions that this compound can undergo would depend on its structure and the conditions of the reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties can include things like melting point, boiling point, solubility, and reactivity . Specific properties for this compound were not found in the available resources.

Applications De Recherche Scientifique

Synthesis and Structural Elucidation

Compounds with the pyrazolo[1,5-c][1,3]benzoxazine core have been synthesized through condensation reactions, demonstrating the versatility of heterocyclic chemistry in generating complex structures. For instance, aryl-substituted 1,10b-dihydro-5H-pyrazolo[1,5-c]-1,3-benzoxazines were obtained through condensation of 5-(2-hydroxyphenyl)-3-phenylpyrazole with aromatic aldehydes. The structures of these compounds were elucidated using 1H NMR spectroscopy and X-ray diffraction, highlighting the methodological advances in confirming heterocyclic compound structures (Desenko et al., 1991).

Biological Activities

Antitumor and Anti-inflammatory Activities

Synthetic efforts have led to pyrazolo[1,5-c][1,3]benzoxazines containing a thiazolidin-4-one fragment, which were evaluated for antitumor and anti-inflammatory activities. This exploration into the biological activities of pyrazolo[1,5-c][1,3]benzoxazine derivatives opens avenues for the development of new pharmacologically active compounds (Horishny et al., 2020).

Antimicrobial, Anti-inflammatory, and Antioxidant Activities

Spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]-benzoxazines were studied for their antimicrobial, anti-inflammatory, and antioxidant properties. This research underlines the potential of these compounds in developing new treatments for infections and inflammatory diseases, along with their use as antioxidants (Mandzyuk et al., 2020).

Molluscicidal Activity

Explorations into the molluscicidal activity of derivatives of 1‐(Hydroxy/substituted phenyl)‐3‐arylpropenones, including those leading to dihydropyrazolo[1,5‐c][1,3]benzoxazines, have shown promising results. This application is particularly relevant for the control of schistosomiasis, a disease spread by freshwater snails (Nawwar et al., 1993).

Mécanisme D'action

Mode of Action

It belongs to the class of benzoxazines, which are known to undergo ring-opening polymerization . This process involves the breaking of the oxazine ring and the formation of a polymer structure. The specifics of how this interaction occurs with biological targets is currently unknown.

Biochemical Pathways

Benzoxazines, in general, are used in the field of materials science for their excellent properties such as high glass transition temperature, flame retardancy, low water absorption, and low cost . .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a benzoxazine derivative, it may exhibit properties such as polymerization

Safety and Hazards

Orientations Futures

The future directions for research or applications of a compound depend on its properties and potential uses. Benzoxazines and their derivatives have been studied for various applications, including as pharmaceutical drugs and in materials science . The specific future directions for this compound would depend on its unique properties and potential applications.

Propriétés

IUPAC Name |

5-(3-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O3/c26-25(27)17-10-6-9-16(13-17)22-24-20(18-11-4-5-12-21(18)28-22)14-19(23-24)15-7-2-1-3-8-15/h1-13,20,22H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCKXQFMERWWFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

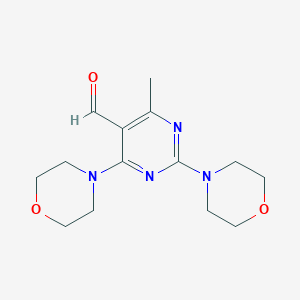

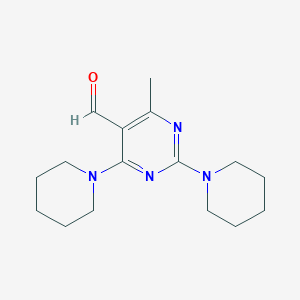

![8,8-dimethyl-3-phenyl-2-thioxo-1,2,3,6,8,9-hexahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B376949.png)

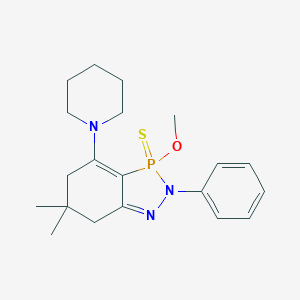

![3,7-Bis(2-chloroethyl)-9,9-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B376958.png)

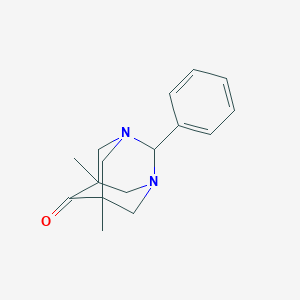

![N-[(2-cyanospiro[4H-naphthalene-3,1'-cyclohexane]-1-yl)carbamothioyl]benzamide](/img/structure/B376968.png)

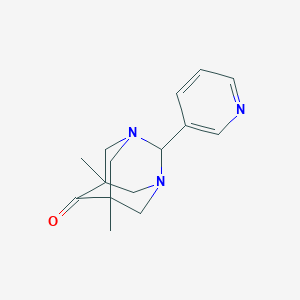

![1-[(4-methoxyphenyl)methylideneamino]spiro[4H-naphthalene-3,1'-cyclohexane]-2-carbonitrile](/img/structure/B376970.png)

![11-Benzyl-4,5-dihydrospiro(benzo[h][1,2,4]triazolo[4,3-c]quinazoline-4,1'-cyclohexane)-1-thiol](/img/structure/B376973.png)

![3-phenyl-2-thioxo-2,3,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(1H)-one](/img/structure/B376974.png)

![3-benzyl-2-thioxo-2,3,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(1H)-one](/img/structure/B376975.png)